

# An In-depth Technical Guide to 3-Penten-2-ol and its Synonyms

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## Compound of Interest

Compound Name: 3-Penten-2-OL

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This technical guide provides a comprehensive overview of **3-Penten-2-ol**, a versatile unsaturated alcohol. The document details its chemical identity, including a list of synonyms such as methyl propenyl carbinol, its physicochemical properties, and detailed experimental protocols for its synthesis. This guide is intended to be a valuable resource for professionals in research and development who require in-depth technical information on this compound.

## Chemical Identity and Synonyms

**3-Penten-2-ol** is a chemical compound with the molecular formula  $C_5H_{10}O$ . It is also known by a variety of other names, which are summarized in the table below.

Table 1: Synonyms and Identifiers for 3-Penten-2-ol

IUPAC Name	pent-3-en-2-ol[1]
Systematic Name	3-Penten-2-ol[2]
Common Synonyms	Methyl propenyl carbinol[3][4][5][6]
$\alpha,\gamma$ -Dimethylallyl alcohol[3][4][5][6]	
3-Pentene-2-ol[3][4]	
Pent-3-en-2-ol[1][3][4][5]	
CAS Registry Number	1569-50-2[2][3][4]
3899-34-1 (predominantly trans)[7][8]	
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O[2][3][4]
Molecular Weight	86.13 g/mol [2]

## Physicochemical Properties

The physical and chemical properties of **3-Penten-2-ol** are crucial for its handling, application in synthesis, and for analytical purposes. The key properties are summarized in the following table.

Table 2: Physicochemical Properties of 3-Penten-2-ol

Appearance	Clear colorless liquid[9]
Boiling Point	119-121 °C (lit.)[7][8]
Density	0.843 g/mL at 25 °C (lit.)[7][8]
Refractive Index	n <sub>20/D</sub> 1.428 (lit.)[7][8]
Flash Point	82 °F[9]
Storage Temperature	2-8°C[7][8]
SMILES String	<chem>C/C=C\C(C)O</chem> (trans)[7][8]
InChI	1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+(trans)[7][8]
InChI Key	GJYMQFMQRRNLCY-ONEGZZNKSA-N (trans) [7][8]

## Experimental Protocols

The synthesis of **3-Penten-2-ol** can be achieved through various methods. The most common and well-documented laboratory-scale synthesis is the Grignard reaction between a methylmagnesium halide and crotonaldehyde. An alternative route is the dehydration of 2,4-pentanediol.

### Synthesis of 3-Penten-2-ol via Grignard Reaction

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and reproducible experimental methods.[7]

Materials:

- Magnesium turnings (61 g, 2.5 gram atoms)
- Dry ether (approximately 2 L)

- Methyl chloride (130 g, 2.6 moles)
- Crotonaldehyde, freshly distilled (142 g, 2.02 moles)
- Saturated ammonium chloride solution
- Iodine crystal (optional, as initiator)

Equipment:

- 5-L three-necked round-bottomed flask
- Mechanical stirrer
- High-capacity reflux condenser (e.g., cold-finger type with dry ice/acetone)
- Gas delivery tube
- Dropping funnel
- Ice bath
- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent:
  - Place the magnesium turnings and 1.7 L of dry ether in the 5-L flask.
  - Cool the flask in an ice bath to approximately 0°C.
  - Condense the methyl chloride in a separate tube cooled with a dry ice/acetone bath.
  - Slowly introduce the condensed methyl chloride into the stirred magnesium-ether suspension. The reaction should initiate, evidenced by bubbling. A crystal of iodine can be added if the reaction is slow to start.
  - Continue the addition of methyl chloride at a rate that maintains a gentle reflux.

- After the addition is complete, warm the mixture gently for 1 hour to ensure the reaction of most of the magnesium.
- Reaction with Crotonaldehyde:
  - Replace the gas delivery tube with a dropping funnel.
  - Add a solution of freshly distilled crotonaldehyde in 300 mL of dry ether to the dropping funnel.
  - Add the crotonaldehyde solution dropwise to the vigorously stirred and cooled Grignard reagent.
  - After the addition is complete, allow the reaction mixture to stand at room temperature for 1 hour.
- Work-up and Purification:
  - Decompose the Grignard addition product by the dropwise addition of 435 mL of a saturated ammonium chloride solution with vigorous stirring and cooling.
  - A dense white precipitate will form. Allow the mixture to stand for 1 hour.
  - Decant the ether solution from the precipitate.
  - Wash the precipitate by decantation with two 300-mL portions of ether.
  - Combine the ether extracts and remove the ether by distillation.
  - Distill the residual liquid through a short column at atmospheric pressure.
  - Collect the fraction boiling at 119–121°C. The expected yield is 140–150 g (81–86%).

## Synthesis via Dehydration of 2,4-Pentanediol

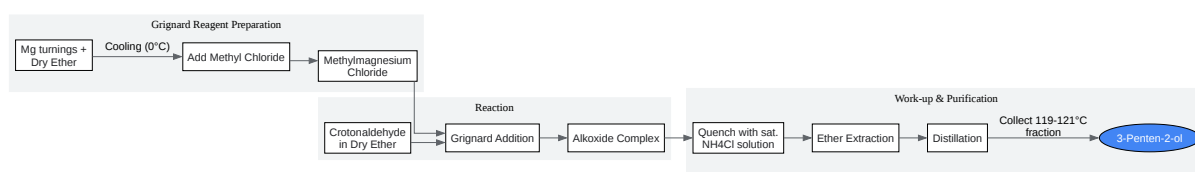
The dehydration of 2,4-pentanediol is another method to produce **3-penten-2-ol**. This reaction often employs a catalyst to facilitate the removal of a water molecule. Ceria-based catalysts have been shown to be effective for this transformation, with a notable selectivity for the trans-

isomer of **3-penten-2-ol**.<sup>[10]</sup> A detailed, universally applicable protocol is less standardized than the Grignard reaction and is highly dependent on the specific catalyst and reaction conditions used. Generally, the process involves heating the 2,4-pentanediol in the presence of the catalyst and collecting the distilled product.

## Visualizations

### Experimental Workflow for Grignard Synthesis of 3-Penten-2-ol

The following diagram illustrates the key steps in the synthesis of **3-Penten-2-ol** using the Grignard reaction.



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Caption: Workflow for the synthesis of **3-Penten-2-ol** via Grignard reaction.

## Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific signaling pathways or significant pharmacological activities of **3-Penten-2-ol**. While it has been identified as a volatile component in some fruits, such as kiwi, its biological role in mammals has not been extensively studied. Further research is required to elucidate any potential interactions

with biological systems and its relevance in drug development. Therefore, a diagram for a signaling pathway cannot be provided at this time.

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